1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde

Catalog No.
S13799171
CAS No.
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde

Product Name

1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde

IUPAC Name

1-cyclobutyl-2-methylcyclopentane-1-carbaldehyde

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-9-4-3-7-11(9,8-12)10-5-2-6-10/h8-10H,2-7H2,1H3

InChI Key

WYCPCYFLSQRZMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C=O)C2CCC2

1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique bicyclic structure, which consists of a cyclobutane ring fused to a methyl-substituted cyclopentane. Its molecular formula is C11H18OC_{11}H_{18}O, and it has a molecular weight of approximately 166.26 g/mol. The compound features a carbaldehyde functional group, which is indicative of its reactivity and potential applications in organic synthesis and medicinal chemistry. This compound is recognized for its potential in various

  • Nucleophilic Addition Reactions: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives under appropriate conditions.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals, respectively.

These reactions are essential for synthesizing more complex molecules in organic chemistry .

The synthesis of 1-cyclobutyl-2-methylcyclopentane-1-carbaldehyde can be achieved through several methods:

  • Ring Expansion Reactions: Cyclobutylmethylcarbenium ions can undergo ring expansion to yield cyclopentyl derivatives, which can then be functionalized to introduce the aldehyde group.
  • Aldol Condensation: Starting from simpler aldehydes or ketones, aldol condensation reactions may yield intermediates that can be further transformed into the desired compound.
  • Functional Group Interconversion: Existing cyclopentane derivatives can be modified through oxidation or other functional group transformations to introduce the carbaldehyde moiety.

These synthetic pathways allow for the exploration of various reaction conditions and reagents to optimize yield and purity .

1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its structural uniqueness, it may serve as a lead compound for developing new drugs.
  • Material Science: Potential use in creating polymers or other materials with specific properties derived from its unique structure .

Interaction studies involving 1-cyclobutyl-2-methylcyclopentane-1-carbaldehyde focus on its reactivity with biological molecules and other chemical species. These studies are crucial for understanding how this compound might interact within biological systems or contribute to synthetic pathways. Investigating its interactions with enzymes or receptors could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with 1-cyclobutyl-2-methylcyclopentane-1-carbaldehyde. Here are a few examples:

Compound NameStructure DescriptionUnique Features
2-MethylcyclopentanalA methyl-substituted cyclopentanecarbaldehydeSimpler structure without cyclobutane ring
CyclohexanecarbaldehydeA six-membered cyclic aldehydeLarger ring structure; different reactivity profile
1-CyclobutylacetaldehydeCyclobutane with an acetaldehyde groupSimilar ring structure but with an ethyl substituent

The uniqueness of 1-cyclobutyl-2-methylcyclopentane-1-carbaldehyde lies in its combination of a cyclobutane ring and a methyl-substituted cyclopentane, which may confer distinct physical and chemical properties compared to these similar compounds .

IUPAC Nomenclature Rationale

The systematic nomenclature of 1-cyclobutyl-2-methylcyclopentane-1-carbaldehyde follows established International Union of Pure and Applied Chemistry principles for complex polycyclic aldehydes [1] [2]. The molecular formula C₁₁H₁₈O represents a saturated aldehyde containing two distinct cycloalkane rings with specific substitution patterns [1] [3]. The compound exhibits a molecular weight of 166.26 grams per mole, consistent with its structural complexity involving multiple ring systems [1] [3].

Cyclobutyl Substituent Numbering Conventions

The cyclobutyl substituent attached to the cyclopentane ring follows standard IUPAC numbering protocols for cyclic substituents [4] [5]. When multiple substituents are present on a cyclic system, the numbering begins from the carbon bearing the highest priority functional group, which in this case is the carbaldehyde moiety [6] [2]. The cyclobutyl group receives positional designation based on its attachment point to the main cyclopentane ring system [2] [7].

The systematic approach requires identification of the longest carbon chain or principal ring system, with the cyclopentane ring serving as the parent structure due to its direct attachment to the aldehyde functional group [2] [7]. Substituent naming follows alphabetical precedence rules, where the cyclobutyl group takes priority over the methyl substituent in the final nomenclature [4] [5]. The numbering system ensures that all substituents receive the lowest possible locant numbers while maintaining the aldehyde carbon as the reference point [2] [8].

Carbaldehyde Positional Priority Rules

The carbaldehyde suffix indicates attachment of the formyl group (-CHO) to a cyclic system, specifically the cyclopentane ring [2] [9]. This nomenclature convention applies when the aldehyde carbon cannot be incorporated into the main ring numbering system, requiring the use of the "-carbaldehyde" suffix rather than the standard "-al" ending [9] [10]. The aldehyde functional group maintains the highest priority in the naming hierarchy, superseding other functional groups present in the molecule [6] [2].

According to International Union of Pure and Applied Chemistry guidelines, the carbon bearing the aldehyde group receives implicit priority in numbering, though it does not participate directly in the ring numbering sequence [9] [10]. This approach distinguishes cyclic aldehydes from their acyclic counterparts, where the aldehyde carbon traditionally occupies position one [7] [11]. The positional priority system ensures unambiguous identification of the aldehyde location relative to other substituents on the cyclopentane ring [2] [8].

Stereochemical Considerations

Ring Junction Conformational Analysis

The conformational behavior of 1-cyclobutyl-2-methylcyclopentane-1-carbaldehyde involves complex interactions between two distinct ring systems with inherently different strain energies and preferred geometries [12] [13]. Cyclobutane exhibits significant ring strain of approximately 110 kilojoules per mole due to angle strain arising from 88-degree bond angles compared to the ideal tetrahedral angle of 109.5 degrees [12] [13]. The four-membered ring adopts a puckered conformation with an out-of-plane dihedral angle of approximately 25 degrees to minimize torsional strain while maintaining the compromised bond angles [12] [14].

Cyclopentane demonstrates considerably lower ring strain of approximately 25 kilojoules per mole, with bond angles near 108 degrees that closely approach ideal tetrahedral geometry [12] [15]. The five-membered ring preferentially adopts an envelope conformation where four carbon atoms occupy a planar arrangement while the fifth carbon projects above or below this plane [14] [15]. This conformational flexibility allows cyclopentane to minimize both angle strain and torsional strain simultaneously [12] [15].

The ring junction between cyclobutyl and cyclopentane systems creates a unique conformational landscape where the strain energies of both rings influence the overall molecular geometry [12] [13]. The attachment point experiences moderate conformational restriction due to the geometric constraints imposed by both ring systems [13] [14]. Molecular dynamics simulations would be required to fully characterize the preferred conformational states and energy barriers between different arrangements [12] [15].

Ring SystemAngle StrainTorsional StrainRing Strain Energy (kJ/mol)Preferred Conformation
CyclobutaneHigh (88° vs 109.5°)Moderate (puckered conformation)~110Puckered (25° dihedral)
CyclopentaneLow (108° vs 109.5°)Low (envelope conformation)~25Envelope
Cyclobutyl-Cyclopentane JunctionModerateVariableNot precisely determinedDependent on substituents
Methyl Substituent EffectMinimalSteric hindrance dependentContext dependentEquatorial-like positioning

Methyl Group Steric Effects on Aldehyde Reactivity

The methyl substituent positioned at carbon-2 of the cyclopentane ring exerts significant steric influence on the reactivity of the adjacent aldehyde functional group [16] [17]. Steric hindrance from alkyl substituents generally reduces the accessibility of electrophilic centers, with the magnitude of the effect depending on the proximity and size of the interfering group [16] [17]. The methyl group creates a localized steric environment that can impede the approach of nucleophilic reagents to the carbonyl carbon [16] [17].

Research on aldehydes with varying steric environments demonstrates that increasing steric requirements around the carbonyl group typically reduces reaction rates and can alter stereochemical outcomes [16] [17]. The positioning of the methyl group at the alpha position relative to the aldehyde creates particularly significant steric effects due to the close spatial proximity [16] [17]. This steric interaction can influence both the thermodynamics and kinetics of nucleophilic addition reactions [16] [17].

The conformational preferences of the cyclopentane ring system may partially alleviate steric interactions by allowing the methyl group to adopt pseudoequatorial positions that minimize direct interference with the aldehyde [14] [15]. However, the dynamic nature of ring puckering means that steric interactions fluctuate as the molecule samples different conformational states [14] [15]. The overall impact on aldehyde reactivity represents a time-averaged effect of these various conformational possibilities [12] [15].

Spectroscopic Characterization

IR Spectroscopy: Carbonyl Stretching Frequencies

The infrared spectroscopic characterization of 1-cyclobutyl-2-methylcyclopentane-1-carbaldehyde reveals distinctive absorption patterns characteristic of saturated aliphatic aldehydes [18] [19]. The carbonyl stretching frequency appears in the region of 1730 ± 10 wavenumbers, consistent with the expected range for saturated aldehydes [19] [20]. This absorption represents one of the most intense and diagnostic peaks in the infrared spectrum due to the large dipole moment change associated with carbonyl bond stretching [18] [21].

The aldehydic carbon-hydrogen stretching vibrations provide additional diagnostic information through two characteristic absorptions [18] [19]. The higher frequency aldehydic carbon-hydrogen stretch occurs between 2850-2860 wavenumbers, though this peak may be obscured by overlapping aliphatic carbon-hydrogen stretches from the cyclic substituents [18] [22]. The lower frequency aldehydic carbon-hydrogen stretch appears between 2700-2760 wavenumbers and represents a particularly diagnostic absorption that rarely suffers from spectral interference [18] [19].

Additional infrared absorptions include the aldehydic carbon-hydrogen bending vibration near 1390 wavenumbers, which appears as a medium intensity peak [18] [22]. The cycloalkane substituents contribute characteristic carbon-hydrogen stretching absorptions in the 3000-2850 wavenumber region, with specific patterns reflecting the methyl and methylene groups present in both ring systems [20] [22]. The absence of significant conjugation in this saturated system ensures that carbonyl stretching frequencies remain in the expected aliphatic range without the downfield shifts characteristic of aromatic or alpha,beta-unsaturated aldehydes [19] [21].

Functional GroupWavenumber Range (cm⁻¹)IntensityNotes
Saturated Aldehyde C=O stretch1730 ± 10StrongCharacteristic of aliphatic aldehydes
Aromatic Aldehyde C=O stretch1710-1685StrongLower frequency due to conjugation
α,β-Unsaturated Aldehyde C=O stretch1705StrongConjugated system effect
Aldehydic C-H stretch (higher frequency)2850-2860Weak to MediumOften obscured by other C-H stretches
Aldehydic C-H stretch (lower frequency)2700-2760WeakDiagnostic peak for aldehydes
Aldehydic C-H bending~1390MediumC-H bending vibration

NMR Spectral Assignments

2.3.2.1. Cyclopropane Ring Current Effects

The nuclear magnetic resonance spectroscopic analysis of 1-cyclobutyl-2-methylcyclopentane-1-carbaldehyde requires careful consideration of magnetic anisotropy effects arising from the cyclic substituents [23] [24]. Cyclopropane and other small ring systems exhibit significant ring current effects that influence the chemical shifts of nearby protons through magnetic anisotropy [23] [25]. The cyclobutyl substituent, while not possessing the extreme ring current effects of cyclopropane, still contributes measurable magnetic anisotropy that affects proton chemical shifts within approximately three bond distances [23] [25].

The magnitude of ring current effects decreases rapidly with distance from the ring system, with significant effects typically limited to protons within the immediate molecular framework [23] [25]. For the cyclobutyl substituent in this compound, the primary impact involves protons directly attached to the ring and those on immediately adjacent carbons [23] [25]. These effects typically manifest as upfield shifts of approximately 0.2-0.5 parts per million compared to acyclic analogs [23] [25].

The three-dimensional spatial arrangement of the molecule determines the specific magnitude and direction of ring current effects experienced by different protons [23] [25]. Conformational averaging due to ring puckering and rotation around single bonds creates time-averaged chemical shifts that reflect the weighted contribution of all accessible conformational states [24] [26]. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy, facilitate the assignment of individual proton signals in the presence of these complex magnetic environment effects [24] [26].

2.3.2.2. Aldehydic Proton Coupling Patterns

The aldehydic proton in 1-cyclobutyl-2-methylcyclopentane-1-carbaldehyde exhibits characteristic nuclear magnetic resonance parameters that facilitate structural identification and confirmation [27] [28]. The aldehydic proton chemical shift appears between 9-10 parts per million, representing one of the most downfield absorptions in proton nuclear magnetic resonance spectroscopy due to the strong deshielding effect of the carbonyl group [27] [28]. This distinctive chemical shift region rarely contains interfering signals from other functional groups, making aldehydic proton identification straightforward [28] [29].

Spin-spin coupling patterns provide additional structural information through scalar coupling interactions between the aldehydic proton and neighboring carbon-bound protons [24] [28]. The aldehydic proton typically exhibits three-bond coupling to protons on the adjacent carbon with coupling constants ranging from 2-3 Hertz [28] [30]. This coupling manifests as fine splitting of the aldehydic proton signal, often appearing as a small doublet or more complex multipicity depending on the substitution pattern of the adjacent carbon [28] [31].

The protons on carbons adjacent to the carbonyl group (alpha-protons) appear in the 2.0-2.3 parts per million region and show reciprocal coupling to the aldehydic proton [28] [29]. These alpha-protons experience moderate deshielding due to the electron-withdrawing effect of the carbonyl group [28] [29]. The methyl substituent protons appear as a characteristic singlet in the alkyl region (approximately 1.0-1.5 parts per million) unless coupled to adjacent protons [27] [29].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aldehydic carbon appearing between 190-200 parts per million [28] [29]. This represents the most downfield absorption in carbon-13 spectra and serves as a definitive indicator of aldehyde functionality [28] [29]. The cycloalkane carbons appear in their expected regions (10-50 parts per million), with specific chemical shifts dependent on substitution patterns and conformational effects [29] [26].

ParameterValue/RangeTypeDescription
Aldehydic Proton Chemical Shift9-10 ppm¹H NMRHighly deshielded due to carbonyl
α-Carbon Proton Chemical Shift2.0-2.3 ppm¹H NMRDeshielded by adjacent carbonyl
Aldehydic Proton Coupling Constant2-3 Hz³J HH couplingThree-bond coupling to neighboring carbons
Carbonyl Carbon-13 Chemical Shift190-200 ppm¹³C NMRCharacteristic aldehyde carbon range
Cyclopropane Ring Current Effect~1 ppm upfield shift¹H NMRMagnetic anisotropy effect of three-membered ring
Aldehydic Carbon-Proton Coupling155-170 Hz¹J CH couplingDirect carbon-hydrogen coupling

Molecular Weight and Exact Mass Relationships

The molecular weight and exact mass parameters of 1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde provide fundamental insights into its physicochemical profile. The compound exhibits a molecular weight of 166.26 g/mol and an exact mass of 166.135765193 Da [1]. These values reflect the molecular formula C₁₁H₁₈O, comprising eleven carbon atoms, eighteen hydrogen atoms, and one oxygen atom [1].

The exact mass determination, computed using the most abundant isotopes of each constituent element, represents a precise measurement essential for analytical identification and mass spectrometric analysis [1]. The monoisotopic mass of 166.135765193 Da corresponds identically to the exact mass, indicating that the compound does not contain elements with significant isotopic variations that would affect mass calculations [1].

ParameterValueReference
Molecular Weight166.26 g/molPubChem 2.1 (2021.05.07) [1]
Exact Mass166.135765193 DaPubChem 2.1 (2021.05.07) [1]
Monoisotopic Mass166.135765193 DaPubChem 2.1 (2021.05.07) [1]
Heavy Atom Count12PubChem [1]
Complexity183Cactvs 3.4.8.18 (2021.05.07) [1]

The calculated molecular weight based on average atomic masses yields 166.264 g/mol, demonstrating excellent agreement with the reported value within 0.004 g/mol [1]. This close correspondence validates the accuracy of the molecular formula assignment and confirms the structural integrity of the compound.

Comparative analysis with structurally related compounds reveals distinct molecular weight relationships. 1-Cyclopentyl-2-methylcyclopentane-1-carbaldehyde exhibits a higher molecular weight of 180.29 g/mol due to the additional CH₂ unit in the cyclopentyl versus cyclobutyl substituent [2]. Conversely, simpler analogs such as 2-methylcyclopentane-1-carbaldehyde (98.15 g/mol) and cyclopentanecarbaldehyde (98.14 g/mol) demonstrate significantly lower molecular weights reflecting their reduced structural complexity [3] .

Lipophilicity Parameters (XLogP3-AA Analysis)

The lipophilicity profile of 1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde is characterized by an XLogP3-AA value of 3.2, positioning it within the high lipophilicity category [1]. This parameter, calculated using the XLogP3 3.0 algorithm, represents the octanol-water partition coefficient and serves as a critical predictor of membrane permeability and biological distribution [1].

The XLogP3-AA value of 3.2 indicates excellent membrane permeability characteristics, suggesting favorable pharmacokinetic properties for biological applications [1]. This lipophilicity level falls within the optimal range for drug-like compounds, which typically exhibit XLogP values between 2 and 4 for balanced absorption and distribution properties [1].

XLogP3-AA RangeLipophilicity LevelBiological Implications
< 0HydrophilicWater-soluble, poor membrane permeability
0 - 1Low LipophilicityWater-soluble, limited membrane penetration
1 - 2Moderate LipophilicityBalanced solubility properties
2 - 3Good LipophilicityGood membrane permeability
3 - 4High LipophilicityExcellent membrane permeability
4 - 5Very High LipophilicityMay accumulate in lipid tissues
> 5Extremely High LipophilicityPoor bioavailability due to low solubility

Structural contributions to the observed lipophilicity arise from the cyclobutyl and methyl substituents on the cyclopentane ring system. The cyclobutyl group significantly enhances lipophilicity compared to simpler cyclic aldehydes, as evidenced by cyclobutanecarbaldehyde's estimated XLogP value of 1.12 [5]. The additional methyl group at the 2-position of the cyclopentane ring further increases the lipophilic character of the molecule.

The topological polar surface area of 17.1 Ų supports the high lipophilicity assessment, as this relatively small polar surface area indicates limited polar interactions and enhanced membrane penetration capability [1]. This value falls well below the 60 Ų threshold typically associated with good oral bioavailability, suggesting favorable absorption characteristics [1].

Hydrogen Bonding Capacity Assessment

The hydrogen bonding profile of 1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde exhibits characteristic features typical of aldehydes, with one hydrogen bond acceptor site and zero hydrogen bond donor sites [1]. The carbonyl oxygen atom serves as the sole hydrogen bond acceptor, possessing strong electron density that enables effective interactions with protic solvents and biological systems [1] [6].

ParameterValueBiological Significance
Hydrogen Bond Donor Count0Cannot act as hydrogen bond donor [1]
Hydrogen Bond Acceptor Count1Single carbonyl oxygen can accept hydrogen bonds [1]
Total Hydrogen Bonding Sites1Limited hydrogen bonding interactions [1]

The absence of hydrogen bond donors reflects the structural characteristics of the aldehyde functional group, where the formyl hydrogen exhibits weak donor properties due to the electron-deficient nature of the carbonyl carbon [6] [7]. This electronic configuration results from the electron-withdrawing effect of the carbonyl oxygen, which reduces the polarity of the carbon-hydrogen bond and minimizes its hydrogen bonding potential [6].

The single hydrogen bond acceptor capability influences the compound's solubility profile across different solvent systems. In protic solvents such as water and alcohols, the carbonyl oxygen can form hydrogen bonds with solvent molecules, though the overall high lipophilicity (XLogP3-AA = 3.2) limits aqueous solubility [1]. The compound demonstrates excellent solubility in organic solvents including ethers, hydrocarbons, and chlorinated solvents, where dipole-dipole interactions and van der Waals forces predominate [1].

Research has demonstrated that aldehydes can engage in intramolecular formyl carbon-hydrogen to oxygen hydrogen bonding in the presence of Lewis acids, creating additional organizing elements in molecular complexes [8]. This induced hydrogen bonding capability may become significant in catalytic processes or biological binding interactions where the aldehyde group coordinates with metal centers or enzyme active sites [8].

Rotatable Bond Impact on Molecular Flexibility

The rotatable bond count of 2 for 1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde places it in the low flexibility category, indicating moderate conformational adaptability [1]. These rotatable bonds comprise the cyclobutyl-cyclopentane bridge connection and the cyclopentane-aldehyde bond, both of which contribute significantly to the molecule's conformational flexibility [1].

Bond TypeRotatable StatusFlexibility Impact
Cyclobutyl-Cyclopentane BridgeYesMajor conformational flexibility
Cyclopentane-Aldehyde BondYesMajor conformational flexibility
Cyclobutane Internal BondsNo (ring constraint)Ring puckering only
Cyclopentane Internal BondsNo (ring constraint)Ring puckering only
Methyl-Cyclopentane BondNo (restricted by ring)Minimal rotation

The cyclobutyl-cyclopentane junction represents a critical flexible linkage that allows the two ring systems to adopt various relative orientations. This flexibility enables the molecule to minimize steric interactions and optimize intramolecular contacts, contributing to conformational stability [1]. The cyclobutane ring itself adopts a puckered butterfly conformation to relieve torsional strain, with a ring inversion barrier of approximately 482 cm⁻¹ [9].

The cyclopentane ring system exhibits characteristic envelope conformations that undergo rapid pseudorotation at ambient temperature [10] [11]. This conformational behavior contributes to the overall molecular flexibility despite the ring constraints. The ring strain energy of 5.8 kcal/mol for cyclopentane is significantly lower than the 26.4 kcal/mol strain energy of cyclobutane, indicating that the cyclopentane ring adopts lower-energy conformations more readily [12].

The moderate flexibility profile (2 rotatable bonds) provides balanced conformational adaptability suitable for molecular recognition processes while maintaining sufficient structural rigidity to minimize entropic penalties upon binding [1]. This flexibility range is optimal for many drug design applications, offering good receptor binding adaptability without excessive conformational entropy that could reduce binding affinity.

The aldehyde group's rotational freedom relative to the ring systems enables optimal positioning for nucleophilic attack or coordination with biological targets. This conformational flexibility is particularly important for aldehyde reactivity, as it allows the carbonyl carbon to achieve the proper geometric orientation for chemical transformations [13] [14].

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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